N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(2,4-Dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a pyrrolidinyl group at position 4, a methyl group at position 6, and a 2,4-dimethoxyphenyl carboxamide moiety at position 2. This structure combines aromatic and aliphatic substituents, which may enhance solubility and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-12-25-17(19(21-13)24-8-4-5-9-24)11-16(23-25)20(26)22-15-7-6-14(27-2)10-18(15)28-3/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTRWKVNOWUFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=N1)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsCommon reagents include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit promising antitumor properties. The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. For instance, derivatives of pyrazolo[1,5-a]pyrazine have been shown to inhibit specific enzymes linked to tumor growth and metastasis, making them potential candidates for anticancer drug development .
Enzyme Inhibition
The compound has demonstrated inhibitory activity against various enzymes, which is crucial for the development of drugs targeting metabolic pathways. Studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives in modulating enzyme functions related to inflammation and cancer .
Psychopharmacological Effects
Some studies suggest that compounds with similar structures may exhibit psychopharmacological effects. The presence of the pyrrolidinyl group can enhance interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders .
Material Science
Photophysical Properties
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has been recognized for its unique photophysical properties. These properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to tune its electronic properties through structural modifications opens avenues for creating advanced materials with specific functionalities.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Pyrazole Core: This can be achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Pyrrolidine Introduction: The pyrrolidine moiety can be introduced via cyclization reactions involving amines and suitable precursors.
- Carboxamide Functionalization: The final step often involves acylation reactions to introduce the carboxamide group onto the pyrazole framework.
Case Study 1: Anticancer Potential
A study published in Molecules highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrazine derivatives for their anticancer activity. The findings demonstrated that specific modifications to the core structure significantly enhanced their efficacy against different cancer cell lines .
Case Study 2: Enzymatic Activity
Another research effort focused on evaluating the enzyme inhibitory effects of pyrazolo[1,5-a]pyrazine derivatives. The study found that certain compounds exhibited high selectivity towards specific kinases involved in cancer signaling pathways . This selectivity is crucial for minimizing side effects in therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression and apoptosis . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives share structural similarities but exhibit distinct physicochemical and functional properties. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Core Structure Variations :
- Pyrazolo[1,5-a]pyrazines (e.g., Target compound) are distinct from pyrazolo[1,5-a]pyrimidines (e.g., ) due to the nitrogen arrangement, which impacts electron distribution and binding interactions.
- Dihydro derivatives (e.g., ) exhibit reduced rings, enhancing conformational flexibility for target engagement .
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound may improve solubility compared to nitro- or cyano-substituted analogues (e.g., ) .
Synthetic Routes :
- Multicomponent reactions dominate for pyrazolo[1,5-a]pyrimidines (e.g., ), while pyrazolo[1,5-a]pyrazines often require stepwise substitutions (e.g., ) .
Applications :
- Carboxamide derivatives (Target, ) are prioritized in drug discovery due to their stability and hydrogen-bonding capacity.
- Nitro- and trifluoromethyl-substituted analogues () are explored for cytotoxicity or dye applications .
Research Findings and Implications
- Limitations : Compared to dihydro derivatives (), the fully aromatic pyrazine core may reduce metabolic stability, necessitating further optimization .
- Synthetic Challenges : Achieving regioselectivity in polysubstituted pyrazolo[1,5-a]pyrazines remains a hurdle, as seen in multicomponent reactions () .
Biological Activity
N-(2,4-dimethoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The structure is characterized by a pyrazolo[1,5-a]pyrazine core substituted with a dimethoxyphenyl group and a pyrrolidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1775348-50-9 |
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through interactions with specific biological targets:
- Cholinesterase Inhibition : Some pyrazole derivatives have shown promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative disorders .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antibacterial agents .
- Anti-inflammatory Effects : Compounds containing the pyrazole nucleus have been linked to anti-inflammatory activities, likely due to their ability to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis .
Study on Cholinesterase Inhibition
A study focused on the synthesis and evaluation of various pyrazole derivatives reported that certain compounds exhibited dual inhibition against AChE and BChE with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 value of 0.466 ± 0.121 µM for AChE and 1.89 ± 0.05 µM for BChE, indicating strong potential for therapeutic applications in Alzheimer's disease management .
Antimicrobial Activity Evaluation
Another investigation assessed the antimicrobial properties of a series of pyrazole derivatives against standard bacterial strains. The results demonstrated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
